molecular formula C17H22Cl2N2O3S B1192029 K-Ras(G12C) inhibitor 6

K-Ras(G12C) inhibitor 6

カタログ番号: B1192029
分子量: 405.34
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras(G12C) inhibitor 6 is an allosteric, and selective inhibitor of oncogenic K-Ras(G12C).

科学的研究の応用

1. Role in Cancer Therapy

K-Ras(G12C) inhibitor 6 plays a significant role in cancer therapy, particularly in addressing the challenges posed by the K-Ras oncogene. This gene is often mutated in human cancers, making it a critical target for therapeutic intervention. The K-Ras(G12C) mutation, specifically, is a major driver in various cancers, including non-small cell lung cancer (NSCLC). The development of covalent inhibitors that selectively target this mutation has been a significant breakthrough in cancer therapeutics (Ni et al., 2019). These inhibitors lock the mutant Ras in an inactive GDP-bound state, thereby blocking its ability to activate downstream effector pathways (Zuberi et al., 2020).

2. Development of Selective Inhibitory Peptides

Research has also been conducted on developing selective inhibitory peptides for the K-Ras(G12C) mutation. These peptides have shown promise in binding selectively and inhibiting the mutated form of K-Ras, representing another avenue for targeted cancer treatment (Sakamoto et al., 2017).

3. Challenges and Advancements in Drug Discovery

The journey towards effectively targeting K-Ras(G12C) has involved overcoming various challenges. Historically, the RAS family of proteins was considered "undruggable" due to their smooth surface and high affinity for substrates. Recent advancements, however, have opened up new possibilities for drug discovery, especially with the design of covalent G12C-specific inhibitors (Liu et al., 2021). These developments have reshaped the understanding of K-Ras biology and its potential for therapeutic targeting (Kim et al., 2020).

4. Inhibitor Mechanisms and Efficacy

The mechanisms through which these inhibitors act have been a focus of extensive study. They typically involve the formation of a covalent bond with the mutated cysteine in K-Ras(G12C) and the creation of new pockets for inhibitor binding that were not apparent in previous structures (Ostrem et al., 2013). This represents a novel approach to targeting K-Ras and has been validated through structural and biochemical studies.

特性

分子式

C17H22Cl2N2O3S

分子量

405.34

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。